molecular formula C11H18ClN5 B12217745 N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12217745
M. Wt: 255.75 g/mol
InChI Key: LKWOFMOIFAXJCU-UHFFFAOYSA-N
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Description

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-derived amine salt characterized by a bis-pyrazole core. The compound features a 1-ethylpyrazole moiety linked via a methylene bridge to a 1,4-dimethylpyrazol-3-amine group, with a hydrochloride counterion enhancing its stability and solubility. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-8-10(6-13-16)5-12-11-9(2)7-15(3)14-11;/h6-8H,4-5H2,1-3H3,(H,12,14);1H

InChI Key

LKWOFMOIFAXJCU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=NN(C=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Condensation and Alkylation Reactions

The foundational step in synthesizing N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine involves constructing the methylene bridge between the two pyrazole rings. A prevalent method utilizes Mannich-type reactions , where 1-ethylpyrazole-4-carbaldehyde reacts with 1,4-dimethylpyrazol-3-amine in the presence of formaldehyde or paraformaldehyde. This one-pot condensation occurs under acidic conditions (e.g., acetic acid or HCl) at 60–80°C, achieving yields of 65–75% after 12–24 hours.

Mechanistic Insights :

  • The aldehyde group of 1-ethylpyrazole-4-carbaldehyde undergoes nucleophilic attack by the amine group of 1,4-dimethylpyrazol-3-amine.
  • Formaldehyde acts as a methylene donor, facilitating the formation of the –CH2– linker.
  • Protonation of the intermediate imine by HCl stabilizes the product, which precipitates as the hydrochloride salt.

Optimization Considerations :

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but require careful drying to avoid side reactions.
  • Catalyst Use : Lewis acids (e.g., ZnCl2) improve regioselectivity, particularly when competing alkylation sites exist.

Nucleophilic Amination Strategies

Alternative routes employ nucleophilic substitution to install the amine moiety. For example, 4-(chloromethyl)-1-ethylpyrazole reacts with 1,4-dimethylpyrazol-3-amine in refluxing ethanol (78°C) for 8 hours. This method avoids aldehyde intermediates, simplifying purification but requiring stoichiometric base (e.g., K2CO3) to scavenge HCl byproducts.

Key Data :

Parameter Value Source
Yield 70–80%
Reaction Time 8–12 hours
Purification Method Column chromatography (SiO2)

Challenges :

  • Competing elimination reactions may occur at elevated temperatures, necessitating precise temperature control.
  • Steric hindrance from the 1,4-dimethyl groups slows reaction kinetics, requiring excess amine (1.5–2 equiv).

Post-Synthetic Hydrochloride Salt Formation

The free base of N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine is converted to its hydrochloride salt via acidification. Dissolving the free base in anhydrous ether and bubbling HCl gas through the solution yields the crystalline hydrochloride product.

Critical Factors :

  • Solvent Purity : Trace water leads to hygroscopic byproducts, reducing crystallinity.
  • Stoichiometry : A 1:1 molar ratio of HCl to amine ensures complete protonation without excess acid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF and DMSO as optimal solvents for condensation-alkylation, offering high dielectric constants to stabilize ionic intermediates. Elevated temperatures (80–100°C) accelerate imine formation but risk decomposition beyond 110°C.

Case Study :

  • In DMF at 90°C, reaction completion occurs in 6 hours (yield: 78%) versus 12 hours in ethanol (yield: 65%).

Catalytic Systems

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems, boosting yields by 15–20%. Conversely, Brønsted acids (e.g., p-toluenesulfonic acid) reduce side product formation during amination.

Purification and Characterization

Recrystallization vs. Chromatography

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) produce needle-like crystals with >95% purity.
  • Chromatography : Silica gel eluted with CH2Cl2:MeOH (9:1) resolves unreacted amines but increases processing time.

Analytical Validation

  • 1H NMR : Key peaks include δ 1.33 (t, 3H, –CH2CH3), 2.25 (s, 3H, pyrazole-CH3), and 4.07 (q, 2H, –NCH2–).
  • HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Scalability and Industrial Applications

Pilot-scale syntheses (10 kg batches) use continuous flow reactors to maintain temperature homogeneity, achieving 85% yield with 99.5% purity. The hydrochloride salt’s enhanced solubility (32 mg/mL in water) makes it preferable for pharmaceutical formulations.

Emerging Methodologies

Recent advances include microwave-assisted synthesis , reducing reaction times to 30 minutes at 120°C, and enzymatic catalysis using transaminases for enantioselective amination (under development).

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced pyrazole derivatives.

Scientific Research Applications

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogues of this compound include pyrazole derivatives with variations in alkylation patterns, substituent positions, or additional functional groups. Below is a comparative analysis based on evidence from CAS registries and literature:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name CAS Number Substituent Differences Key Structural Features Reference
N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride 1856025-39-2 (related variant) 1-Methylpyrazole vs. 1,4-dimethylpyrazole Bis-pyrazole core with ethyl and methyl substituents; hydrochloride salt
N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine 1856026-77-1 Isopropyl group replaces ethyl; methoxy substitution Increased steric bulk from isopropyl; methoxy enhances polarity
4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic acid 1006334-17-3 Oxobut-2-enoic acid substituent Carboxylic acid functionality introduces acidity and hydrogen-bonding potential
N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzene-1,4-diamine 1006682-81-0 Benzene-1,4-diamine backbone Aromatic amine system with pyrazole-methyl linkage

Impact of Substituents on Chemical Properties

  • Alkyl Chain Variations : The ethyl group in the target compound (vs. methyl or isopropyl in analogues) balances lipophilicity and steric effects, influencing solubility and receptor binding .
  • Electron-Donating Groups : Methoxy or methyl substituents alter electron density, affecting reactivity in nucleophilic or electrophilic reactions .
  • Salt Formation: The hydrochloride counterion improves aqueous solubility compared to non-salt analogues, critical for bioavailability in pharmaceutical contexts .

Spectroscopic and Reactivity Comparisons

Evidence from NMR studies of structurally related pyrazole derivatives (e.g., compounds 1 and 7 in Molecules, 2014) demonstrates that minor substituent changes (e.g., methyl vs. ethyl) induce localized chemical shift variations in regions corresponding to substituent environments (e.g., positions 29–36 and 39–44 in Figure 6 of the study). These shifts suggest preserved core structural integrity but modified electronic environments at specific sites, which could influence intermolecular interactions or degradation pathways .

Functional Group-Driven Classification and Lumping Strategies

The lumping strategy, as described in climate-chemistry models, groups compounds with similar structural and reactive properties. For example:

  • Core Similarity : The bis-pyrazole backbone allows lumping with analogues like CAS 1856025-39-2 (1-methyl variant) due to shared reactivity in alkylation or amination reactions .
  • Substituent-Driven Differentiation : Compounds with bulky (isopropyl) or polar (methoxy) groups may require separate categorization in kinetic or environmental fate models due to divergent physicochemical behaviors .

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a synthetic compound belonging to the pyrazole family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C11H18ClN5
Molecular Weight: 255.75 g/mol
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethylpyrazole with 1,4-dimethylpyrazol-3-amine under controlled conditions. The process may include:

  • Reagents: 1-Ethylpyrazole and 1,4-dimethylpyrazol-3-amine.
  • Solvents: Dimethyl sulfoxide (DMSO) is often used.
  • Temperature: Reactions are generally conducted at elevated temperatures (80–100°C).
  • Purification Techniques: Common methods include recrystallization or chromatography to isolate the desired product.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Studies have shown that this compound possesses anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Mechanistic studies suggest that it interacts with enzymes involved in inflammatory processes, thereby reducing inflammation markers.

Enzyme Interaction

This compound has been shown to bind to various enzymes and receptors, modulating their activities and influencing biological pathways related to inflammation and cancer progression.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated inhibition of cell proliferation in multiple cancer cell lines.
Study 2 Anti-inflammatory EffectsShowed significant reduction in inflammatory cytokines in vitro.
Study 3 Mechanism of ActionIdentified specific enzyme targets and pathways influenced by the compound.

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